2-acetamido-2-deoxy-beta-D-glucopyranosylamine
Overview
Description
2-acetamido-2-deoxy-beta-D-glucopyranosylamine is a chemical compound with the molecular formula C8H16N2O5. It is a derivative of glucosamine, where an acetyl group is attached to the nitrogen atom. This compound is significant in various biological processes and has applications in multiple scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-acetamido-2-deoxy-beta-D-glucopyranosylamine can be synthesized through the enzymatic hydrolysis of chitin, a natural polymer found in the exoskeletons of arthropods and the cell walls of fungi. The enzymatic process involves the use of chitinases and beta-N-acetylglucosaminidases, which break down chitin into N-acetylglucosamine and subsequently into N-acetyl-beta-D-glucosaminylamine .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of chitin from crustacean shells, followed by enzymatic hydrolysis. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-acetamido-2-deoxy-beta-D-glucopyranosylamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.
Substitution: This reaction can replace the acetyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include acyl chlorides and anhydrides for acetyl group replacement
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce N-acetyl-beta-D-glucosaminylamine derivatives with carbonyl groups, while reduction can revert these derivatives back to their original form .
Scientific Research Applications
2-acetamido-2-deoxy-beta-D-glucopyranosylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It plays a role in the study of glycosylation processes and the function of glycoproteins.
Medicine: It is investigated for its potential therapeutic effects in treating conditions like osteoarthritis and inflammatory diseases.
Industry: It is used in the production of bioethanol, single-cell proteins, and pharmaceutical therapeutics .
Mechanism of Action
The mechanism of action of 2-acetamido-2-deoxy-beta-D-glucopyranosylamine involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes like beta-N-acetylglucosaminidases, which hydrolyze it to produce N-acetylglucosamine. This process is crucial for the degradation and recycling of glycoproteins and glycolipids .
Comparison with Similar Compounds
2-acetamido-2-deoxy-beta-D-glucopyranosylamine can be compared with other similar compounds such as:
N-Acetylglucosamine: A simpler derivative without the amine group.
Glucosamine: The parent compound without the acetyl group.
N-Acetyl-beta-D-galactosaminylamine: A similar compound with a different sugar moiety.
The uniqueness of this compound lies in its specific structure, which allows it to participate in unique biochemical pathways and reactions .
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGXOCXFFNKASF-FMDGEEDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1N)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101036106 | |
Record name | 2-Acetamido-2-deoxy-β-D-glucosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101036106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Acetyl-b-glucosaminylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001104 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
114910-04-2, 4229-38-3 | |
Record name | 1-Naphthalenediazonium, 4-[2-[4-[(4-nitro-2-sulfophenyl)amino]phenyl]diazenyl]-6-sulfo-, chloride (1:1), reaction products with formaldehyde and salicylic acid, ammonium sodium salts | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Acetamido-2-deoxy-β-D-glucosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101036106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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